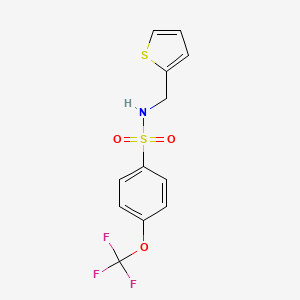

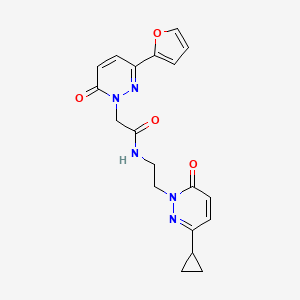

(2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of related sulfur-nitrogen compounds involves various strategies, including the use of trifluoromethanesulfonic acid catalysis for the hydroamination of unfunctionalized alkenes . This method provides a route to α-tertiary amine derivatives, which could be analogous to the synthesis of (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine. Additionally, the synthesis of 3-(phenylsulfonyl)thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidines demonstrates the incorporation of sulfonyl and thienyl groups into complex heterocyclic structures, which may share synthetic parallels with the compound .

Molecular Structure Analysis

The molecular structure of sulfur-nitrogen compounds can exhibit extensive electron delocalization, as seen in bis((trifluoromethyl)sulfonyl)amine, where the deprotonation leads to a shortening of the S-N bond due to electron delocalization into sulfur's 3d orbitals . This characteristic could be relevant to the molecular structure analysis of (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, suggesting potential electronic features that could influence its reactivity and interactions.

Chemical Reactions Analysis

The chemical reactivity of sulfur-nitrogen compounds can be quite diverse. For instance, 2,4-bis(trifluoromethyl)phenylboronic acid has been shown to catalyze dehydrative condensation between carboxylic acids and amines . This type of reactivity could be indicative of the potential reactions that (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine might undergo, such as amidation or other condensation reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of sulfur-nitrogen compounds are influenced by their molecular structures. The presence of trifluoromethyl groups, as seen in some of the compounds studied, can impart unique electronic properties and influence the acidity, solubility, and stability of these compounds . These properties are crucial for their potential applications in catalysis and as ligands in medicinal chemistry, which could also be true for the compound of interest.

Scientific Research Applications

Pesticidal Activity : Derivatives of phenyl tribromomethyl sulfone, including structures similar to (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, have been explored for their potential as pesticides. These compounds have been synthesized using different routes and tested for their pesticidal properties, indicating a potential application in agricultural chemistry (Borys, Korzyński & Ochal, 2012).

Photoredox Catalysis : In a study focused on the application of amines in synthesis, a metal-free photoredox strategy was developed for the formation of C(sp3)–C(sp) and C(sp3)–C(sp2) bonds. This research highlights the use of primary amine derivatives, related to (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, in the synthesis of functionalized alkynes and alkenes (Ociepa, Turkowska & Gryko, 2018).

Sulfonating Agent for Amines : The 2-(1,3-Dioxan-2-yl)ethylsulfonyl group, resembling the functional group in (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, has been used as a sulfonating agent for amines. This demonstrates its utility in the preparation of activated amines, which are important intermediates in chemical synthesis (Sakamoto et al., 2006).

Nanofiltration Membrane Development : Novel sulfonated thin-film composite nanofiltration membranes, incorporating structures related to (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, have been synthesized. These membranes show improved water flux, indicating their potential in water treatment and dye removal applications (Liu et al., 2012).

Electrochromic Devices : Star-shaped conjugated systems derived from thienyl-derivatized poly(triphenylamine)s, which include thienyl groups as in (2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine, have been used as active materials for electrochromic devices. These materials exhibit color changes under different electrical potentials, indicating their potential use in display technologies (Cheng et al., 2012).

properties

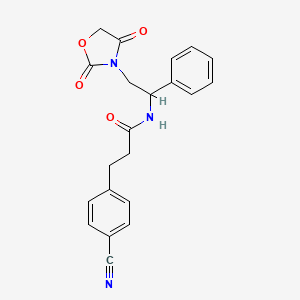

IUPAC Name |

N-(thiophen-2-ylmethyl)-4-(trifluoromethoxy)benzenesulfonamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10F3NO3S2/c13-12(14,15)19-9-3-5-11(6-4-9)21(17,18)16-8-10-2-1-7-20-10/h1-7,16H,8H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ILZGTPDWQRGELV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)CNS(=O)(=O)C2=CC=C(C=C2)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10F3NO3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

337.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2-Thienylmethyl)((4-(trifluoromethoxy)phenyl)sulfonyl)amine | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

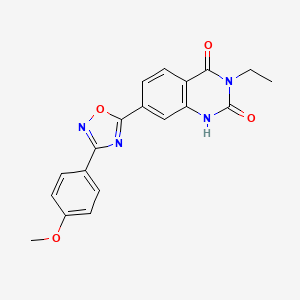

![1-(5-(7-chloro-2,3-dihydro-[1,4]dioxino[2,3-g]quinolin-8-yl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)ethanone](/img/structure/B2547547.png)

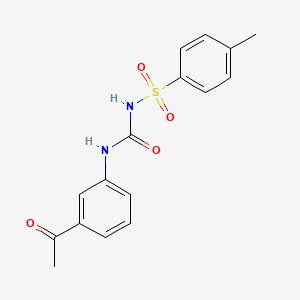

![6-methyl-4-oxo-N-[4-(trifluoromethoxy)phenyl]-4,5-dihydro[1,2,3]triazolo[1,5-a]pyrazine-3-carboxamide](/img/structure/B2547553.png)

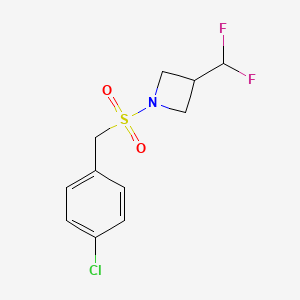

![3-methanesulfonyl-2-oxo-N-{[3-(pyridin-4-yl)pyrazin-2-yl]methyl}imidazolidine-1-carboxamide](/img/structure/B2547557.png)

![N-(4-butylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2547558.png)

![9-(2,5-dimethoxyphenyl)-1-methyl-3-propyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2547562.png)